molecular formula C18H14N2O5 B11092178 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid

3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid

Cat. No.: B11092178
M. Wt: 338.3 g/mol
InChI Key: ICUOAIUEJIQYBV-UHFFFAOYSA-N
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Description

3-{[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety linked to a benzoic acid derivative. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Phthalimide Derivative: The initial step often involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide ring.

    Acylation: The phthalimide derivative is then acylated using a suitable acyl chloride, such as 3-(chlorocarbonyl)propanoic acid, under basic conditions to form the intermediate.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with 3-aminobenzoic acid under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the phthalimide ring, potentially converting them to alcohols or amines.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions would introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid is used as an intermediate in the synthesis of more complex molecules

Biology

The compound’s potential biological activities, such as anti-inflammatory or antimicrobial properties, are of significant interest. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads in drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid derivative can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: A precursor in the synthesis of the target compound.

    4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: Similar structure with a butanoyl group instead of a propanoyl group.

    Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: A methyl ester derivative.

Uniqueness

The uniqueness of 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its dual functionality, with both a phthalimide and a benzoic acid moiety, provides versatility in synthetic applications and potential therapeutic uses.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

3-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C18H14N2O5/c21-15(19-12-5-3-4-11(10-12)18(24)25)8-9-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-7,10H,8-9H2,(H,19,21)(H,24,25)

InChI Key

ICUOAIUEJIQYBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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